molecular formula C19H15N3O2S B2566597 (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 587010-02-4

(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2566597
CAS No.: 587010-02-4
M. Wt: 349.41
InChI Key: MSFDXRRFOKVIJW-OUKQBFOZSA-N
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Description

“(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazoles are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a cyanovinyl group, and an ethyl ester group. The benzothiazole ring is aromatic, which means it has a stable, ring-like structure with alternating single and double bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzothiazole ring might undergo electrophilic substitution reactions, while the cyanovinyl group could participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzothiazole ring might contribute to its stability and solubility .

Scientific Research Applications

Chemistry of sym-tetrazine

Ethyl benzoate thiocarbohydrazone, obtained from ethyl imidobenzoate hydrochloride and thiocarbohydrazide, exhibits a cis-to-trans isomer ratio of 4.5:1 in solution. In polar solvents, it generates 3-phenyl-4-amino-1,2,4-triazoline-5-thione by alcohol molecule elimination. Oxidation with hydrogen peroxide in glacial acetic acid transforms it into 6,6′-diphenyl-3,3′-biz(sym-tetrazinyl) disulfide, reducible to 6-phenyl-1,2-dihydro-sym-tetrazine-3-thione (Postovskii et al., 1977).

Synthetic studies on bacitracin

Thiazoline peptides, including ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and its derivatives, exhibit complete racemization of the amino acid residue connected to the thiazoline ring at the N-terminal side during thiazoline ring formation. This racemization is further enhanced in isoleucine derivatives by treatment with basic reagents (Hirotsu et al., 1970).

Hydrogen-bonded supramolecular structures

The study of three substituted 4-pyrazolylbenzoates revealed hydrogen-bonded supramolecular structures ranging from one to three dimensions, facilitated by a combination of N-H...O, N-H...N, and O-H...N hydrogen bonds, showcasing the intricate molecular interactions and assembly in these compounds (Portilla et al., 2007).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives

Ethyl 2-(benzo[d]thazol-2-yl)acetate interacted with arylidinemalononitrile derivatives to synthesize ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the versatility and reactivity of these compounds in creating diverse chemical structures (Mohamed, 2014).

Antileukemic activity of substituted ureidothiazoles

Substituted ureidothiazole and ureidothiadiazole derivatives demonstrated promising antileukemic activity against the leukemia P-388 tumor system in mice, offering insights into the therapeutic potential of these compounds in cancer treatment (Zee-Cheng & Cheng, 1979).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research could focus on studying the biological activity of this compound and its potential applications in medicine or other fields .

Properties

IUPAC Name

ethyl 2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-2-24-19(23)14-7-3-4-8-15(14)21-12-13(11-20)18-22-16-9-5-6-10-17(16)25-18/h3-10,12,21H,2H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFDXRRFOKVIJW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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